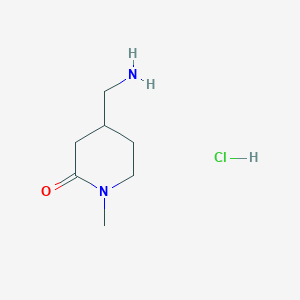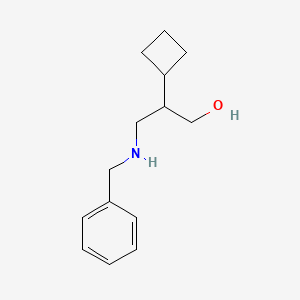
3-(Benzylamino)-2-cyclobutylpropan-1-ol
Overview
Description
The compound “3-(Benzylamino)-2-cyclobutylpropan-1-ol” likely belongs to the class of organic compounds known as benzylamines . These are aromatic compounds consisting of a benzyl group that is N-linked to an amine .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzylamines can generally be synthesized through N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .Chemical Reactions Analysis
Benzylamines, in general, can undergo a variety of chemical reactions. For instance, they can participate in Cu(I)-catalyzed C-N coupling of aliphatic halides with amines and amides .Scientific Research Applications
Synthesis and Chemical Properties
- N-Benzyl derivatives of substituted 3-anilinopropanamides were synthesized, including compounds related to 3-(Benzylamino)-2-cyclobutylpropan-1-ol. These compounds showed potential for further cyclization into tetrahydroquinolines, suggesting diverse chemical reactivity and potential for creating complex structures (Nnamonu et al., 2013).
Biological Activities
Compounds structurally similar to this compound have been studied for their role as cyclin-dependent kinase inhibitors. These compounds, like olomoucine and roscovitine, show significant activity against various tumor cell lines and could be potential candidates for antitumor drugs (Havlícek et al., 1997).
Zinc(II) complexes with inhibitors derived from 6-benzylaminopurine, structurally related to the compound of interest, were synthesized and evaluated for their biological activity, demonstrating cytotoxicity against various human cancer cell lines (Trávníček et al., 2006).
Antimicrobial Properties
- Benzyl derivatives, including benzylamino groups, have been studied for their antimicrobial properties against bacteria such as Pseudomonas aeruginosa, indicating a potential use in antibacterial applications (Richards & McBride, 1973).
Potential Antifungal Applications
- A series of 1-(N-benzylamino)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols were synthesized and evaluated for antifungal activity, suggesting that structurally similar compounds to this compound could have potential applications in treating fungal infections (Giraud et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), have been found to target tubulin . Tubulin is a protein that plays a crucial role in cell division and is often a target for anticancer drugs .
Mode of Action
If we consider the similar compound ambmp, it acts as a tubulin disruptor . This means it inhibits the polymerization of tubulin, disrupting the formation of microtubules, which are essential for cell division .
Biochemical Pathways
Compounds that target tubulin, like ambmp, affect the cell division process . Disruption of tubulin polymerization can lead to cell cycle arrest, particularly in the mitotic phase, and eventually to cell death .
Result of Action
If we consider the similar compound ambmp, its action as a tubulin disruptor can lead to cell cycle arrest and cell death . This could potentially make it useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Properties
IUPAC Name |
3-(benzylamino)-2-cyclobutylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-11-14(13-7-4-8-13)10-15-9-12-5-2-1-3-6-12/h1-3,5-6,13-16H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGZSFUBQHNIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CNCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218795 | |
| Record name | Cyclobutaneethanol, β-[[(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-55-0 | |
| Record name | Cyclobutaneethanol, β-[[(phenylmethyl)amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803589-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutaneethanol, β-[[(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


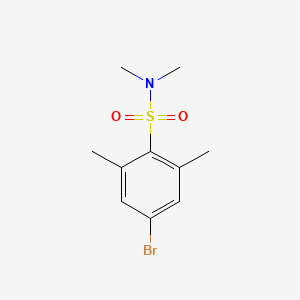
![8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1382264.png)

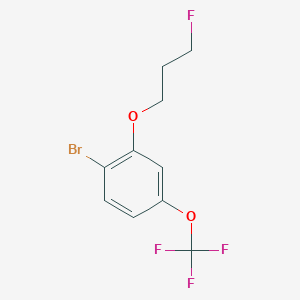
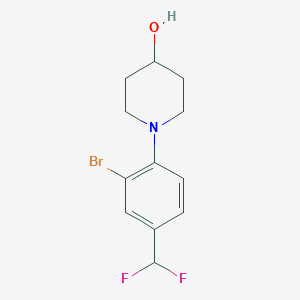

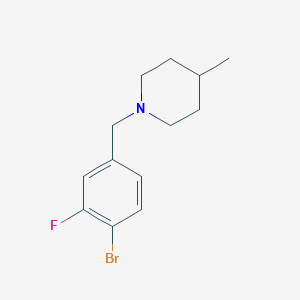
![3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382276.png)
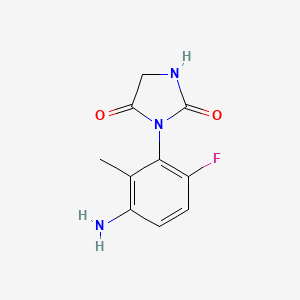
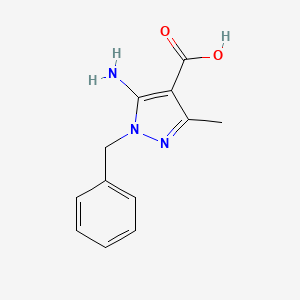
![5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1382279.png)

